molecular formula C8H5NO2 B1291999 Benzo[d]oxazole-5-carbaldehyde CAS No. 638192-65-1

Benzo[d]oxazole-5-carbaldehyde

Cat. No.: B1291999
CAS No.: 638192-65-1
M. Wt: 147.13 g/mol
InChI Key: NOZVUPWWWWWFEV-UHFFFAOYSA-N
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Description

Benzo[d]oxazole-5-carbaldehyde (CAS 638192-65-1) is a heterocyclic aromatic compound with the molecular formula C₈H₅NO₂, featuring a fused benzene ring and oxazole moiety substituted with an aldehyde group at position 5 . Its structure combines the aromatic stability of benzoxazole with the electrophilic reactivity of the aldehyde group, making it a versatile intermediate in pharmaceutical and organic synthesis. Key applications include its use in synthesizing bioactive molecules, such as oxadiazole derivatives and nitrocarbaldehyde intermediates .

Preparation Methods

Cyclization of N-Phenylacetamides

Method Overview:
Another effective method involves the cyclization of N-phenylacetamides under catalytic conditions, often using palladium catalysts. This approach allows for the formation of various substituted derivatives of benzo[d]oxazole.

Reaction Conditions:

Yield and Efficiency:
This method can provide moderate to excellent yields (up to 88%) depending on substrate and reaction conditions.

N-Deprotonation-O-SNAr Cyclization

Method Overview:
This method uses anilide precursors subjected to N-deprotonation followed by an O-SNAr cyclization reaction. This approach is particularly useful for synthesizing substituted benzo[d]oxazoles.

Reaction Conditions:

Yield and Results:
Yields typically range from 50% to 86%, depending on the substituents on the anilide and the presence of activating groups.

Method Key Reagents Conditions Typical Yield
Ozonolysis Ozone, Dichloromethane -78°C Not specified
Cyclization of N-phenylacetamides Palladium acetate, K2S2O8 Reflux in DMF or ethanol Up to 88%
N-Deprotonation-O-SNAr Cyclization K2CO3, Anhydrous DMF 90°C 50% - 86%

The synthesis of benzo[d]oxazole-5-carbaldehyde can be achieved through multiple pathways, each offering unique benefits in terms of yield and scalability. The ozonolysis method stands out for its straightforward approach to generating high-purity products, while cyclization strategies provide versatility in producing diverse derivatives. Future research may focus on optimizing these methods further for industrial applications or exploring novel catalytic systems to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: Benzo[d]oxazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form benzo[d]oxazole-5-carboxylic acid.

    Reduction: The aldehyde group can be reduced to form benzo[d]oxazole-5-methanol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the oxazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as halogens and nucleophiles are used under various conditions depending on the desired substitution.

Major Products:

    Oxidation: Benzo[d]oxazole-5-carboxylic acid.

    Reduction: Benzo[d]oxazole-5-methanol.

    Substitution: Various substituted benzo[d]oxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Benzo[d]oxazole-5-carbaldehyde has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Medicine: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of benzo[d]oxazole-5-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an electrophile due to the presence of the aldehyde group, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzo[d]thiazole-5-carbaldehyde

  • Molecular Formula: C₈H₅NOS (vs. C₈H₅NO₂ for the oxazole analog)
  • Key Difference : Replacement of the oxazole oxygen with sulfur in the thiazole ring.
  • Impact: Electronic Effects: Sulfur's lower electronegativity compared to oxygen increases electron density in the thiazole ring, enhancing nucleophilic reactivity at the aldehyde group .
  • Synthetic Utility : Used in metal-catalyzed cross-coupling reactions, similar to oxazole derivatives, but with distinct regioselectivity in electrophilic substitutions .

Benzo[d]oxazole-5-carboxylic Acid

  • Molecular Formula: C₈H₅NO₃ (CAS 15112-41-1)
  • Key Difference : Substitution of the aldehyde (-CHO) with a carboxylic acid (-COOH).
  • Impact :
    • Acidity : The carboxylic acid group (pKa ~2.5) introduces significant acidity, enabling salt formation and hydrogen bonding, which are absent in the aldehyde analog .
    • Applications : Primarily used in peptide coupling reactions and as a precursor for ester derivatives, contrasting with the aldehyde's role in condensation or nucleophilic addition reactions .

2-Methylbenzo[d]oxazole-6-carbaldehyde

  • Molecular Formula: C₉H₇NO₂ (CAS 864274-04-4)
  • Key Difference : Methyl substitution at position 2 and aldehyde at position 6 (vs. position 5 in the parent compound).
  • Impact :
    • Steric Effects : The methyl group hinders reactivity at adjacent positions, directing functionalization to the aldehyde group.
    • Thermal Stability : Enhanced stability due to methyl-induced steric protection, as evidenced by higher melting points compared to unsubstituted analogs .

Oxazole-5-carbaldehyde Derivatives (e.g., 2-Furyl-oxazole-5-carbaldehyde)

  • Molecular Formula: C₈H₅NO₃ (example from )
  • Key Difference : Replacement of the benzoxazole system with a simpler oxazole ring fused to a furan group.
  • Impact :
    • Reactivity : The furan's electron-rich ring increases susceptibility to electrophilic attack at the aldehyde, enabling rapid condensation reactions .
    • Spectroscopic Data : Distinct ¹H NMR signals (e.g., aldehyde proton at δ 10.1–10.5 ppm) compared to benzo[d]oxazole-5-carbaldehyde (δ 10.45 ppm) .

Comparative Data Table

Compound Molecular Formula CAS Number Key Functional Group Melting Point (°C) Key Applications
This compound C₈H₅NO₂ 638192-65-1 Aldehyde Not reported Pharmaceutical intermediates
Benzo[d]thiazole-5-carbaldehyde C₈H₅NOS 394223-38-2 Aldehyde Not reported Catalysis, bioactive synthesis
Benzo[d]oxazole-5-carboxylic Acid C₈H₅NO₃ 15112-41-1 Carboxylic Acid >250 (decomposes) Peptide coupling, metal-organic frameworks
2-Methylbenzo[d]oxazole-6-carbaldehyde C₉H₇NO₂ 864274-04-4 Aldehyde 161 (recrystallized) Stabilized intermediates
2-Furyl-oxazole-5-carbaldehyde C₈H₅NO₃ Not provided Aldehyde 138–140 Condensation reactions

Research Findings and Trends

  • Synthetic Routes : this compound is synthesized via nitration and bromination of benzoxazolone precursors (81% yield, Scheme 3 in ), whereas thiazole analogs require sulfur-specific reagents like Lawesson’s reagent .
  • Bioactivity : Oxazole derivatives exhibit neuroleptic and anti-inflammatory properties, while thiazole analogs are explored for antitumor activity due to sulfur’s role in redox biochemistry .
  • Environmental Fate : Both oxazole and thiazole aldehydes show moderate persistence in aquatic systems, with calculated half-lives <30 days in water (extrapolated from ).

Biological Activity

Benzo[d]oxazole-5-carbaldehyde is a heterocyclic compound recognized for its diverse biological activities. This article explores its mechanisms of action, biochemical interactions, and potential therapeutic applications, supported by relevant data and findings from various studies.

Chemical Structure and Properties

This compound features a benzo[d]oxazole ring with an aldehyde functional group, contributing to its reactivity and biological activity. The compound's chemical formula is C8H5NO2C_8H_5NO_2, and its structure allows for interactions with various biological targets, including enzymes and proteins.

Interaction with Enzymes : The compound interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. These interactions can lead to either enzyme inhibition or activation, affecting metabolic pathways significantly.

Cell Signaling Pathways : this compound has been shown to modulate cell signaling pathways related to oxidative stress responses. It can influence gene expression by interacting with transcription factors, resulting in changes in protein levels that are vital for cellular functions.

Neuroprotective Effects

Recent studies indicate that this compound exhibits neuroprotective properties, particularly against β-amyloid-induced toxicity in PC12 cells, which are a model for neurodegenerative diseases like Alzheimer's. In vitro studies demonstrated that it reduces neurotoxicity at concentrations as low as 1.25 μg/mL, promoting cell viability and decreasing apoptosis markers such as Bax and Bcl-2 .

Anticancer Activity

The compound has shown cytotoxic effects against various cancer cell lines. For instance, derivatives of benzo[d]oxazole have been reported to exert significant activity against breast cancer cells (MCF-7, MDA-MB-231), lung cancer cells (A549), and others . The mechanism involves the induction of apoptosis and modulation of key signaling pathways that regulate cell survival.

Pharmacokinetics

This compound is suggested to have high gastrointestinal absorption and can cross the blood-brain barrier (BBB), making it a candidate for central nervous system-targeted therapies. Its stability under physiological conditions allows for prolonged effects on cellular functions.

Study 1: Neuroprotection in PC12 Cells

A study investigated the effects of this compound on PC12 cells exposed to β-amyloid. Results indicated that the compound significantly increased cell viability and reduced markers of oxidative stress at concentrations of 1.25 μg/mL to 5 μg/mL. Western blot analysis confirmed the downregulation of NF-κB and BACE1 expression, highlighting its potential in Alzheimer's treatment .

Study 2: Anticancer Activity

In a series of experiments assessing the cytotoxicity of various benzoxazole derivatives, this compound demonstrated potent activity against several cancer cell lines. The compound induced apoptosis through the activation of caspases and modulation of the PI3K/Akt signaling pathway, suggesting a multifaceted approach to cancer therapy .

Data Summary

Activity Effect Concentration Cell Type
NeuroprotectionIncreased viability1.25 - 5 μg/mLPC12 cells
CytotoxicityInduction of apoptosisVaries by cell lineMCF-7, A549, etc.
Enzyme InteractionModulation of cytochrome P450N/AVarious

Q & A

Q. Basic Synthesis and Characterization

Q. Q: What are the standard synthetic routes for preparing Benzo[d]oxazole-5-carbaldehyde, and how are intermediates characterized?

A: A common approach involves multi-step synthesis starting from 2-amino-4-methylphenol. Key steps include condensation with urea, methylation (e.g., using dimethyl sulfate), bromination with NBS, and nitration with HNO₃/H₂SO₄ to yield the nitro-substituted aldehyde . Intermediates are characterized via spectral methods: IR confirms carbonyl groups (e.g., aldehyde stretch at ~1682 cm⁻¹), NMR assigns substituent positions (e.g., aromatic protons at δ 6.8–8.0 ppm), and elemental analysis validates purity (e.g., C, H, N within ±0.3% of theoretical values) .

Q. Advanced Synthesis: Catalytic Methods

Q. Q: How can Pd(II)-catalyzed cyclization be optimized for synthesizing benzoxazole derivatives like this compound?

A: Intramolecular Pd(II)-catalyzed cyclization of propargylamides offers a regioselective route. Optimizing reaction conditions (e.g., solvent polarity, temperature, and ligand choice) enhances yield. For example, using dichloroethane at 80°C with Pd(OAc)₂ achieves cyclization efficiency >70%. Reaction progress is monitored via TLC and LC-MS to detect aldehyde formation .

Q. Functionalization Strategies

Q. Q: What methodologies enable site-selective functionalization of this compound for drug discovery?

A: The aldehyde group serves as a reactive handle for:

  • Schiff base formation : React with amines (e.g., piperazine derivatives) under mild acidic conditions to form imine-linked analogs .
  • Nucleophilic addition : Grignard reagents or organozinc species add to the aldehyde, generating secondary alcohols for further derivatization .
  • Reductive amination : Combine with NH-containing heterocycles (e.g., benzimidazoles) using NaBH₃CN to yield amine-functionalized derivatives .

Q. Analytical Challenges in Structural Elucidation

Q. Q: How do researchers resolve conflicting spectral data for benzoxazole derivatives, such as ambiguous NOE correlations?

A: Discrepancies in NOE or NMR assignments are addressed through:

  • 2D NMR (HSQC, HMBC) : Correlates proton-carbon connectivity to confirm substituent positions (e.g., aldehyde carbon at δ ~190 ppm in ¹³C NMR) .
  • X-ray crystallography : Resolves absolute configuration, as seen in studies of benzo[c][1,2,5]oxadiazole analogs .
  • Computational modeling : DFT calculations predict electronic environments (e.g., Mulliken charges) to validate experimental data .

Q. Biological Evaluation Design

Q. Q: What experimental frameworks are used to assess the bioactivity of this compound derivatives?

A: Key steps include:

  • Hypoxia-targeted assays : Test antihypoxic activity in cell models (e.g., H9c2 cardiomyocytes) under low-oxygen conditions, measuring viability via MTT assays .
  • Antimicrobial screening : Use agar dilution methods against Gram-positive/negative bacteria and fungi (e.g., C. albicans), with MIC values compared to standards like fluconazole .
  • Dose-response analysis : Establish EC₅₀/IC₅₀ values using nonlinear regression models to quantify potency .

Q. Addressing Data Contradictions

Q. Q: How should researchers interpret conflicting results in benzoxazole derivative reactivity across studies?

A: Discrepancies may arise from:

  • Reaction conditions : Solvent polarity (e.g., DMF vs. THF) or temperature alters nucleophilicity of the aldehyde group.
  • Steric effects : Bulky substituents (e.g., 3-methyl groups) hinder access to the reactive site, reducing yields .
  • Catalyst specificity : Pd(II) vs. Cu(I) catalysts may favor different pathways (e.g., cyclization vs. oxidation) .
    Cross-validation with control experiments and mechanistic studies (e.g., kinetic isotope effects) clarifies inconsistencies .

Q. Safety and Handling Protocols

Q. Q: What safety precautions are critical when handling this compound in lab settings?

A:

  • Personal protective equipment (PPE) : Use nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure.
  • Ventilation : Perform reactions in a fume hood due to volatile aldehydes and toxic byproducts (e.g., NOx gases during nitration) .
  • Waste disposal : Neutralize acidic reaction mixtures (e.g., post-nitration) with NaHCO₃ before disposal .

Q. Advanced Applications in Materials Science

Q. Q: How is this compound utilized in designing fluorescent probes or optoelectronic materials?

A: The benzoxazole core’s π-conjugated system enables:

  • Fluorescent brighteners : Derivatives like 1,2-Bis(4-(benzo[d]oxazol-2-yl)phenyl)ethene exhibit strong blue emission (λem ~450 nm) for imaging or OLEDs .
  • Metal-organic frameworks (MOFs) : Aldehyde-functionalized benzoxazoles act as linkers, enhancing porosity and stability in gas storage applications .

Properties

IUPAC Name

1,3-benzoxazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2/c10-4-6-1-2-8-7(3-6)9-5-11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOZVUPWWWWWFEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C=O)N=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90625100
Record name 1,3-Benzoxazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

638192-65-1
Record name 1,3-Benzoxazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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